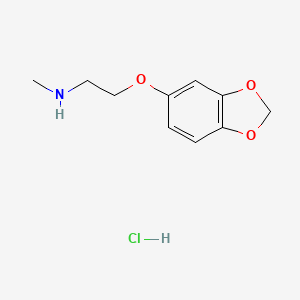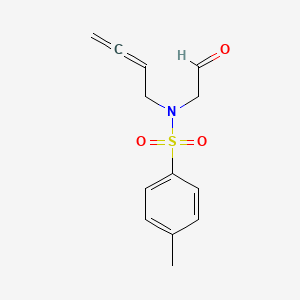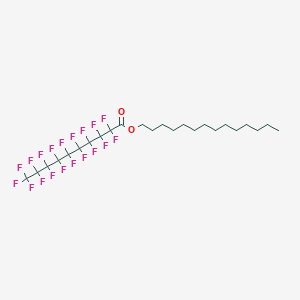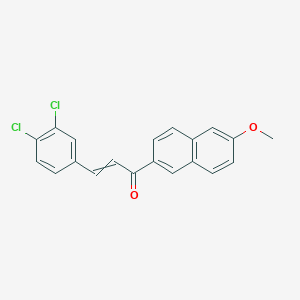![molecular formula C16H24N2O4 B14251775 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid CAS No. 407628-65-3](/img/structure/B14251775.png)
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a hydroxy group at the second position and an octylcarbamoyl amino group at the fourth position on the benzoic acid ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Formation of Octylcarbamoyl Chloride: Octylamine is reacted with phosgene to form octylcarbamoyl chloride.
Amidation Reaction: The octylcarbamoyl chloride is then reacted with 2-hydroxybenzoic acid in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]benzaldehyde or this compound.
Reduction: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]benzyl alcohol.
Substitution: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]-5-nitrobenzoic acid or 2-hydroxy-4-[(octylcarbamoyl)amino]-3-bromobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory and analgesic properties.
4-Aminosalicylic acid: Used as an anti-tuberculosis agent.
2-Amino benzoic acid derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid is unique due to the presence of the octylcarbamoyl amino group, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives.
Eigenschaften
CAS-Nummer |
407628-65-3 |
|---|---|
Molekularformel |
C16H24N2O4 |
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
2-hydroxy-4-(octylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-2-3-4-5-6-7-10-17-16(22)18-12-8-9-13(15(20)21)14(19)11-12/h8-9,11,19H,2-7,10H2,1H3,(H,20,21)(H2,17,18,22) |
InChI-Schlüssel |
UJUSGLVSBNLBJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)


![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)







![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
